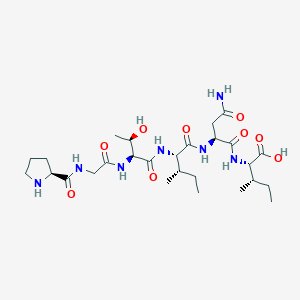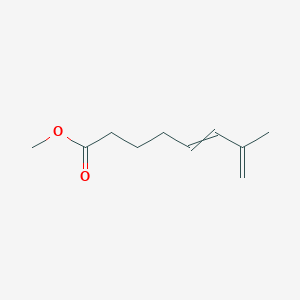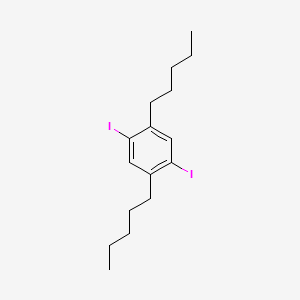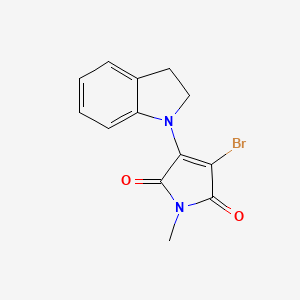![molecular formula C10H17NO4 B12576234 N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine CAS No. 572924-74-4](/img/structure/B12576234.png)
N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine is a chemical compound characterized by its unique structure, which includes a cyclopropyloxy group attached to the carbonyl carbon of 3-methyl-L-valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine typically involves the reaction of 3-methyl-L-valine with cyclopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3-methyl-L-valine+cyclopropyl chloroformate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyclopropyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine involves its interaction with specific molecular targets. The cyclopropyloxy group can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(Cyclopropyloxy)carbonyl]-L-valine
- N-[(Cyclopropyloxy)carbonyl]-3-methyl-D-valine
- N-[(Cyclopropyloxy)carbonyl]-L-leucine
Uniqueness
N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine is unique due to the presence of the cyclopropyloxy group, which imparts distinct chemical reactivity and biological activity. Its structural features allow for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
572924-74-4 |
|---|---|
Fórmula molecular |
C10H17NO4 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
(2S)-2-(cyclopropyloxycarbonylamino)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)7(8(12)13)11-9(14)15-6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
Clave InChI |
QJWIMVMAUXGFNQ-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)O)NC(=O)OC1CC1 |
SMILES canónico |
CC(C)(C)C(C(=O)O)NC(=O)OC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)


![{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B12576172.png)
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)


![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)

![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)
![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)
